molecular formula C22H20N4O4S2 B12154468 4-[({[3-(Furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzamide

4-[({[3-(Furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzamide

Cat. No.: B12154468
M. Wt: 468.6 g/mol
InChI Key: GGIVRFBXIITCPL-UHFFFAOYSA-N
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Description

4-[({[3-(Furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzamide is a complex organic compound that features a unique combination of furan, thieno[2,3-d]pyrimidine, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[3-(Furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzamide typically involves multi-step organic synthesis. The key steps include:

    Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the furan-2-ylmethyl group: This step often involves nucleophilic substitution reactions.

    Attachment of the benzamide moiety: This is usually done through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[({[3-(Furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or KMnO₄.

    Reduction: Reagents like NaBH₄ or LiAlH₄.

    Substitution: Conditions vary depending on the substituent but may include halogenation with NBS or nitration with HNO₃.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

4-[({[3-(Furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and potential biological activity.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[({[3-(Furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine derivatives: These compounds share the thieno[2,3-d]pyrimidine core and may have similar biological activities.

    Furan derivatives: Compounds containing the furan ring, which may exhibit similar reactivity and properties.

    Benzamide derivatives: Compounds with the benzamide moiety, which are often studied for their pharmacological properties.

Uniqueness

4-[({[3-(Furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzamide is unique due to its combination of three distinct moieties, each contributing to its overall properties and potential applications. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.

Properties

Molecular Formula

C22H20N4O4S2

Molecular Weight

468.6 g/mol

IUPAC Name

4-[[2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzamide

InChI

InChI=1S/C22H20N4O4S2/c1-12-13(2)32-20-18(12)21(29)26(10-16-4-3-9-30-16)22(25-20)31-11-17(27)24-15-7-5-14(6-8-15)19(23)28/h3-9H,10-11H2,1-2H3,(H2,23,28)(H,24,27)

InChI Key

GGIVRFBXIITCPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)N)CC4=CC=CO4)C

Origin of Product

United States

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